N-(2-bromophenyl)methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLPDILAYHUIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394466 | |
| Record name | N-(2-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116547-91-2 | |
| Record name | N-(2-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N 2 Bromophenyl Methanesulfonamide
Direct Amination Approaches for N-(2-bromophenyl)methanesulfonamide Synthesis
The most straightforward and conventional method for the synthesis of this compound involves the direct reaction of 2-bromoaniline (B46623) with methanesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used solvent and base for this transformation.
A typical laboratory procedure involves dissolving 2-bromoaniline in pyridine, followed by the dropwise addition of methanesulfonyl chloride at a controlled temperature, often between 0 and 5 °C, to manage the exothermic nature of the reaction. After the addition is complete, the mixture is stirred for a short period to ensure the reaction goes to completion. The work-up usually involves dilution with an organic solvent, filtration of the precipitated salts, and concentration of the filtrate to yield the crude product, which can then be purified by extraction or chromatography.
Another approach involves the reaction of methanesulfonamide (B31651) with a bromo-substituted acyl chloride, such as 5-bromovaleric acid chloride. prepchem.com This method, while not directly producing this compound, illustrates a similar principle of forming the N-S bond. The reaction is typically conducted by heating the two reactants, followed by dissolution in an organic solvent and purification. prepchem.com
Metal-Catalyzed Coupling Techniques in this compound Derivatization
The bromine atom on the phenyl ring of this compound offers a reactive handle for further molecular elaboration through various metal-catalyzed cross-coupling reactions. These techniques are instrumental in creating more complex molecular architectures.
Palladium catalysts are widely recognized for their efficiency in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, playing a pivotal role in pharmaceutical and medicinal chemistry. rsc.org The bromo-substituent in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the phenyl ring.
For instance, in a Suzuki coupling, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, the Heck reaction would involve coupling with an alkene, and the Sonogashira reaction with a terminal alkyne. The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these transformations. beilstein-journals.orgnih.gov
An atom-economical protocol for constructing 9-(diorganomethylidene)fluorenes has been reported through a palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides. rsc.org This type of transformation highlights the potential for intramolecular cyclization reactions following an initial intermolecular coupling, a strategy that could be applicable to derivatives of this compound.
While palladium catalysis is dominant, other transition metals have also been employed in C-C and C-N bond-forming reactions. mdpi.com Catalysts based on nickel, copper, and rhodium can offer alternative reactivity and selectivity profiles. researchgate.net For example, nickel catalysts are known to be effective in the sulfonylation of aryl bromides. researchgate.net
The use of different transition metals can be advantageous in terms of cost and functional group tolerance. researchgate.net Research into cobalt-catalyzed reactions has shown its capability in functionalizing C(sp²)-H bonds, presenting another potential avenue for the derivatization of this compound. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Pathways for this compound
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. researchgate.net For the synthesis of sulfonamides, including this compound, this has led to the exploration of solvent-free conditions and the use of less hazardous reagents.
One notable advancement is the use of mechanochemistry, a solvent-free technique that involves grinding solid reactants together. rsc.orgrsc.org A one-pot, two-step mechanochemical process has been developed for the synthesis of sulfonamides, which involves the oxidation-chlorination of disulfides followed by amination. rsc.orgrsc.org This method is not only environmentally friendly but also cost-effective. rsc.orgrsc.org
The use of water as a solvent is another key principle of green chemistry. mdpi.com Methods have been developed for the synthesis of sulfonamides in water using sodium carbonate as a scavenger for HCl, which eliminates the need for toxic organic solvents and bases. mdpi.com Furthermore, photoredox catalysis offers a metal-free and environmentally friendly approach for sulfonylation reactions, utilizing green solvents like a mixture of acetonitrile (B52724) and water. organic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.
In palladium-catalyzed reactions, the selection of the appropriate ligand is critical for achieving high efficiency. beilstein-journals.orgnih.gov For example, the use of Xantphos has been found to be crucial for certain C-N and C-O cross-coupling reactions. beilstein-journals.orgnih.gov The concentration of reactants and the order of addition can also significantly impact the outcome of the reaction.
For direct amination reactions, controlling the temperature is essential to minimize the formation of side products. Maintaining a low temperature (e.g., 0–5 °C) during the addition of the highly reactive methanesulfonyl chloride can prevent unwanted side reactions.
Recent research has also explored the use of additives to improve reaction efficiency. For instance, in photoredox transformations, the addition of catalytic amounts of naphthalen-2-ols has been shown to boost the formation of electron donor-acceptor (EDA) complexes, thereby improving both reaction efficiency and selectivity. researchgate.net
The following table summarizes key findings from various studies on the synthesis and derivatization of sulfonamides, which are relevant to this compound.
| Methodology | Key Reagents/Catalysts | Reaction Conditions | Key Findings/Advantages |
| Direct Amination | 2-bromoaniline, methanesulfonyl chloride, pyridine | 0–5 °C | Standard, straightforward synthesis of the target compound. |
| Palladium-Catalyzed C-C Coupling | This compound, organoboron compound, Pd catalyst, base | Varies | Enables the formation of complex derivatives by creating new C-C bonds. rsc.org |
| Mechanochemical Synthesis | Disulfides, NaOCl·5H₂O, solid acid, Lewis acid-base reagent | Solvent-free, ball mill | Environmentally friendly, cost-effective, and avoids hazardous solvents. rsc.orgrsc.org |
| Synthesis in Water | Sulfonyl chloride, amine, Na₂CO₃ | Aqueous medium | Green chemistry approach that eliminates the need for organic solvents. mdpi.com |
| Photoredox Catalysis | Phenylhydrazines, thiols, eosin (B541160) Y | MeCN:H₂O, visible light | Metal-free and environmentally friendly method for sulfonylation. organic-chemistry.org |
| Optimization with Additives | Arylsulfonyl chlorides, boronic acids, naphthalen-2-ols | Visible light | Additives can boost EDA complex formation, improving efficiency and selectivity. researchgate.net |
Reactivity and Mechanistic Investigations of N 2 Bromophenyl Methanesulfonamide
Electrophilic and Nucleophilic Reactivity of the Aryl Ring and Sulfonamide Moiety
The sulfonamide nitrogen possesses a lone pair of electrons that can be delocalized into the aromatic ring, thereby activating it towards electrophilic attack at the ortho and para positions. However, the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO2-) significantly diminishes this delocalization. Consequently, the aryl ring of N-(2-bromophenyl)methanesulfonamide is generally considered to be electron-deficient and thus less reactive towards electrophiles compared to benzene (B151609).
Conversely, the electron-deficient nature of the aromatic ring, enhanced by the bromine and methanesulfonamide (B31651) substituents, makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when strong electron-withdrawing groups are present or under specific reaction conditions that favor such pathways. organic-chemistry.orgrsc.orgnih.gov
The sulfonamide moiety itself displays characteristic reactivity. The proton on the nitrogen is acidic and can be removed by a base, rendering the nitrogen nucleophilic. This allows for reactions such as alkylation or arylation at the nitrogen atom. openmedicinalchemistryjournal.com
Transformations Involving the Bromine Substituent
The bromine atom on the aryl ring is a versatile handle for a wide array of synthetic transformations, most notably in the realm of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govyoutube.com This method is widely used for the formation of biaryl compounds. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of Suzuki coupling to aryl bromides suggests its feasibility. organic-chemistry.orgnih.govresearchgate.net
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Conditions |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2, PPh3 | K2CO3 | Toluene/H2O | 80-100 °C |
| Buchwald-Hartwig | Amine | Pd2(dba)3, BINAP | NaOtBu | Toluene | 80-110 °C |
| Heck | Alkene | Pd(OAc)2, P(o-tolyl)3 | Et3N | DMF | 100-140 °C |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI | Et3N | THF | Room Temp to 60 °C |
Table 1: General Conditions for Cross-Coupling Reactions of Aryl Bromides
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgresearchgate.netnih.govorganic-chemistry.org This provides a direct route to N-aryl sulfonamides with diverse substitution patterns on the newly introduced amino group. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgwikipedia.orgthieme-connect.denih.gov This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The outcome is the formation of a substituted styrene (B11656) derivative from this compound. wikipedia.org
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgorganic-chemistry.orgmdpi.comnih.govlibretexts.org This methodology allows for the synthesis of 2-alkynylphenylmethanesulfonamide derivatives.
The strategic positioning of the bromine atom and the methanesulfonamide group in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably indoles. These cyclization reactions often proceed via intramolecular cross-coupling or other metal-catalyzed processes.
While direct cyclization of this compound to form an indole (B1671886) is not a standard transformation, derivatives of this compound can be designed to undergo such reactions. For instance, a Sonogashira coupling of this compound with a terminal alkyne can furnish a 2-alkynylphenylmethanesulfonamide intermediate. This intermediate can then undergo an intramolecular cyclization to form an indole. nih.gov A study on a similar on-DNA system utilizing a 2-iodo N-methanesulfonamide demonstrated a cascade Sonogashira coupling and intramolecular ring closure to yield the indole core. nih.gov
Palladium-catalyzed intramolecular cyclization is a powerful tool for constructing cyclic structures. chemrxiv.orgresearchgate.net For example, a derivative of this compound containing an appropriately positioned alkene or alkyne could undergo an intramolecular Heck or Sonogashira-type reaction to form a fused ring system.
Chemical Reactions of the Methanesulfonamide Group
The methanesulfonamide group (-NHSO2CH3) in this compound is generally stable under many reaction conditions. However, it can participate in specific transformations.
The sulfonamide N-H proton is acidic and can be deprotonated by a suitable base. The resulting anion can then be alkylated or acylated, providing a means to introduce substituents on the nitrogen atom. rsc.orgnih.govopenmedicinalchemistryjournal.com This modification can be used to alter the steric and electronic properties of the molecule or to introduce further functionality.
Under harsh acidic or basic conditions, the sulfonamide bond can be cleaved through hydrolysis, although this typically requires forcing conditions.
Elucidation of Reaction Mechanisms (e.g., Radical Intermediates, Nitrenium Ion Pathways)
The transformations of this compound and its derivatives can proceed through various mechanistic pathways, including those involving radical intermediates and nitrenium ions.
Radical Intermediates: Radical cyclization reactions are a powerful method for the formation of cyclic compounds. For instance, a derivative of this compound containing an unsaturated side chain could be induced to undergo a radical cyclization. This would typically involve the generation of an aryl radical at the C2 position via homolytic cleavage of the C-Br bond, often initiated by a radical initiator like AIBN and a reagent such as tributyltin hydride. This aryl radical could then add to the unsaturated side chain to form a new ring.
Nitrenium Ion Pathways: Nitrenium ions (R2N+) are highly reactive electrophilic intermediates that can be involved in various rearrangements and cyclization reactions. umd.edu The photolysis of N-amino-pyridinium salts derived from related diphenylamino precursors has been shown to generate diarylnitrenium ions. umd.eduresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.org While direct evidence for the formation of a nitrenium ion from this compound under photolytic conditions is not readily available, the photolysis of related N,N-di(4-bromophenyl)amine derivatives has been studied, revealing the formation of long-lived nitrenium ions that can react with various nucleophiles. researchgate.netresearchgate.netchemrxiv.org Such intermediates, if formed from a derivative of this compound, could potentially undergo intramolecular cyclization or react with external nucleophiles.
Applications of N 2 Bromophenyl Methanesulfonamide in Advanced Organic Synthesis
N-(2-bromophenyl)methanesulfonamide as a Key Building Block for Complex Architectures
The strategic placement of the bromo and methanesulfonamide (B31651) functionalities makes this compound an ideal building block for constructing intricate molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.com These reactions are fundamental in modern organic synthesis due to their efficiency and tolerance of a wide range of functional groups. youtube.com
Key cross-coupling reactions utilizing aryl halides like this compound include the Suzuki, Negishi, and Hiyama reactions. researchgate.netresearchgate.netmdpi.com In a typical Suzuki reaction, the bromine atom can be coupled with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, enabling the synthesis of complex biaryl sulfonamides. researchgate.net Similarly, the Negishi coupling utilizes organozinc reagents, and the Hiyama coupling employs organosilicon compounds, offering alternative pathways with different substrate scopes and reaction conditions. researchgate.netmdpi.com The development of efficient palladium-phosphine and palladium-N-heterocyclic carbene (NHC) catalyst systems has been crucial for the successful application of these reactions. mdpi.comnih.gov
The sulfonamide group can also participate in reactions, most notably N-arylation, to create more complex structures. organic-chemistry.org For instance, palladium-catalyzed methods have been developed for the cross-coupling of methanesulfonamide with aryl bromides, providing a high-yielding and general route to N-arylsulfonamides. organic-chemistry.org This approach is particularly valuable as it avoids the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines. organic-chemistry.org The ability to sequentially or selectively react at either the bromine or the sulfonamide site allows for a modular approach to synthesizing complex molecules with precise control over the final architecture. An example of this is the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide from a related iodo-analogue via a Sonogashira cross-coupling, demonstrating how the core structure can be elaborated into more complex systems. researchgate.net
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |
| Suzuki Coupling | Arylboronic Acid | C-C | Pd(OAc)₂ / Ligand |
| Negishi Coupling | Organozinc Reagent | C-C | Pd-PEPPSI-IPr |
| Hiyama Coupling | Organosilane | C-C | PdCl₂ / Hydrazone Ligand |
| Buchwald-Hartwig Amination | Amine/Amide | C-N | [Pd(allyl)Cl]₂ / t-BuXPhos |
Utility in the Synthesis of Heterocyclic Scaffolds and Ring Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. rjptonline.org this compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly those containing nitrogen and sulfur. The ortho-relationship between the bromine atom and the sulfonamide group can be exploited in intramolecular cyclization reactions to form fused ring systems.
One prominent application is in the synthesis of dibenzo[b,f] organic-chemistry.orglookchem.comthiazepines and their derivatives. These tricyclic systems often exhibit interesting biological activities. The synthesis can be achieved through strategies involving the initial conversion of the bromo-substituent to a thiol or a related functional group, followed by an intramolecular cyclization involving the sulfonamide nitrogen.
Furthermore, the core structure of this compound can be incorporated into larger heterocyclic systems through multi-step synthetic sequences. farmaciajournal.com For example, the bromine atom allows for the introduction of other functionalities via cross-coupling, which can then participate in cyclization reactions. nih.gov The sulfonamide moiety itself is a key pharmacophore found in many clinically approved drugs and can be part of a heterocyclic ring or a substituent on it. rjptonline.orgresearchgate.net Research has shown the synthesis of various N-substituted heterocyclic sulfonamides, highlighting the versatility of the sulfonamide group in forming diverse structures. farmaciajournal.com While direct synthesis examples starting from this compound are specific, the principles are well-established in the synthesis of a wide array of heterocycles, including thiazoles, oxadiazoles, benzimidazoles, and pyrimidines, from related sulfonamide and bromo-aryl precursors. rjptonline.orgajol.inforesearchgate.net
Precursor in the Development of Pharmaceutical Intermediates and Agro-chemical Compounds
The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. rjptonline.orgresearchgate.netjmchemsci.com this compound is a key intermediate in the synthesis of more complex molecules with potential biological activity.
A notable example is the application of related palladium-catalyzed N-arylation methodology in the synthesis of dofetilide, a bissulfonamide antiarrhythmic drug. organic-chemistry.org This demonstrates the industrial relevance of using aryl halides and methanesulfonamide to construct pharmaceutical compounds. The synthesis of novel nitrogen heterocycles bearing a carboxamide moiety from 4-bromo aniline (B41778), a direct precursor to this compound, has yielded compounds with potent cytotoxic activity against cancer cell lines. ajol.info Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and shown to possess promising antimicrobial and anticancer activities. nih.gov
The general strategy involves using the this compound core and modifying it through reactions at the bromine atom or the sulfonamide nitrogen to build up a molecule with a desired biological profile. jmchemsci.com The resulting complex sulfonamides are often designed to inhibit specific enzymes or receptors. For instance, many sulfonamide-based drugs act as carbonic anhydrase inhibitors. rjptonline.org The this compound scaffold provides a reliable starting point for the development of new drug candidates and agrochemicals by allowing for the systematic variation of substituents to optimize activity and properties.
Table 2: Biologically Active Compounds Synthesized from Related Precursors
| Compound Class | Precursor Type | Potential Biological Activity |
| Bissulfonamides | Aryl Halide & Sulfonamide | Antiarrhythmic (e.g., Dofetilide) |
| Thiazole Derivatives | Bromo-aryl compound | Antimicrobial, Anticancer |
| Nitrogen Heterocycles | Bromo-aniline | Anticancer (Cytotoxic) |
| N-Aryl Sulfonamides | Sulfonamide & Aryl Halide | Anti-inflammatory, Enzyme Inhibition |
Contributions to New Materials and Chemical Processes
Beyond its role as a synthetic building block, this compound and related compounds have contributed to the advancement of new chemical processes and the development of novel materials.
The study of reactions involving this compound has spurred the development of more efficient, milder, and safer catalytic systems. For example, research into the Pd-catalyzed coupling of methanesulfonamide with aryl bromides led to a process that avoids harsh conditions and genotoxic byproducts, which is a significant improvement in process chemistry, particularly for pharmaceutical manufacturing. organic-chemistry.org
In materials science, sulfonamide-containing compounds are explored for various applications. The structural features of this compound make it a potential monomer or intermediate for the synthesis of specialty polymers or functional materials. Furthermore, related sulfonamide derivatives have been investigated as components of photosensitizers for photodynamic therapy (PDT). nih.gov In PDT, a photosensitizer is activated by light to produce reactive oxygen species that can kill cancer cells. While not a direct application of this compound itself, the synthesis of complex sulfonamides is a key area of research for creating new photosensitizers with improved properties. nih.gov The ability to functionalize the molecule at two different points allows for the attachment of targeting moieties or groups that can tune the photophysical properties of the final material.
Computational Chemistry and Theoretical Characterization of N 2 Bromophenyl Methanesulfonamide
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to study the electronic properties of molecules. nih.govmdpi.com These approaches offer a balance between computational cost and accuracy, making them suitable for analyzing molecules of medium size like N-(2-bromophenyl)methanesulfonamide.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
DFT calculations are employed to determine the electronic structure of this compound. This involves optimizing the molecular geometry to find its most stable arrangement of atoms and calculating the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the sulfonyl group and the phenyl ring. The presence of the bromine atom can influence the electron density distribution and orbital energies. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors are summarized in the table below.
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table provides a summary of key reactivity descriptors derived from DFT calculations.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the this compound molecule arises from the rotation around the N-C (phenyl) and N-S bonds. Conformational analysis aims to identify the most stable conformations (isomers) and the energy barriers between them. This is achieved by systematically changing the dihedral angles that define the molecular conformation and calculating the energy at each point, a process known as potential energy surface (PES) mapping. sydney.edu.au
The PES provides a landscape of the molecule's potential energy as a function of its geometry. sydney.edu.au Minima on the PES correspond to stable or metastable conformations, while saddle points represent transition states between these conformations. sydney.edu.au For this compound, computational studies would explore the rotational barriers around the key single bonds to understand the molecule's flexibility and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule might interact with a biological target, as different conformations can have different binding affinities.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable tools for studying the behavior of molecules at an atomic level. nih.gov These methods allow researchers to visualize and analyze complex molecular systems and their dynamics over time.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a target, which is typically a protein or other biomacromolecule. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.gov
In the context of this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For instance, given that many sulfonamide-containing compounds exhibit inhibitory activity against enzymes like carbonic anhydrases or cyclooxygenases, docking simulations could be used to predict the binding mode and affinity of this compound to the active sites of these enzymes. The docking process involves generating a multitude of possible binding poses and scoring them based on a scoring function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the fluctuations and conformational changes of both the ligand and the target.
For this compound, MD simulations could be initiated from a docked pose to assess the stability of the predicted binding mode. The simulation would reveal how the ligand and the protein adapt to each other and whether the initial interactions are maintained over time. Furthermore, more advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the MD trajectory to calculate the binding free energy with greater accuracy than docking scoring functions. These calculations provide a more reliable estimate of the binding affinity of this compound to its target.
In Silico Prediction of Biological Activities and Drug-Likeness Profiles
In silico methods, which are computational approaches, are increasingly used to predict the biological activities and pharmacokinetic properties of chemical compounds before they are synthesized and tested in the lab. nih.gov These predictions help to prioritize candidates for further development and reduce the time and cost of drug discovery.
Various computational models can be used to predict the potential biological activities of this compound. These models are often based on the chemical structure of the molecule and have been trained on large datasets of compounds with known activities. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific molecular descriptors with a particular biological activity. By calculating these descriptors for this compound, its activity can be predicted.
Drug-likeness profiles assess whether a compound has properties that would make it a likely drug candidate. These properties include factors like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and molar refractivity. A common set of rules for evaluating drug-likeness is Lipinski's Rule of Five. The table below outlines the typical parameters evaluated in a drug-likeness profile.
| Property | Generally Accepted Range for Oral Drugs |
| Molecular Weight (MW) | < 500 Da |
| LogP (Lipophilicity) | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Molar Refractivity | 40 - 130 |
This table presents common parameters used to assess the drug-likeness of a compound based on Lipinski's Rule of Five and other considerations.
Theoretical Investigations of Reaction Pathways and Transition States
The formation of this compound can be conceptualized through two principal synthetic routes, each with distinct mechanistic pathways that have been explored through computational chemistry. These theoretical investigations provide valuable insights into the energetics, transition states, and intermediates that govern the synthesis of this and related sulfonamides. The two primary pathways are the nucleophilic substitution reaction between 2-bromoaniline (B46623) and methanesulfonyl chloride, and the palladium-catalyzed N-arylation of methanesulfonamide (B31651) with a suitable 2-bromophenyl electrophile.
Nucleophilic Aromatic Substitution Pathway
The reaction of 2-bromoaniline with methanesulfonyl chloride is a classic method for forming the sulfonamide bond. Theoretical studies on analogous reactions, such as the reaction of anilines with benzenesulfonyl chlorides, suggest a mechanism that can vary between a concerted S_N2-like process and a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.
Computational models, often employing Density Functional Theory (DFT), have been used to map the potential energy surface of these reactions. For the reaction involving aniline (B41778) and a sulfonyl chloride, the formation of a transition state is a critical step. In this transition state, the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the concurrent elongation of the sulfur-chlorine bond.
In a related theoretical study on the chlorination of aniline, the stability of the Wheland complex, a key intermediate in electrophilic aromatic substitution, was analyzed. While the sulfonylation of aniline is a nucleophilic substitution on sulfur rather than an electrophilic attack on the aromatic ring, the principles of substituent effects on intermediate stability are relevant. The electronic properties of the bromo-substituent on the aniline ring influence the nucleophilicity of the amino group and the stability of any charged intermediates or transition states.
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (E_a) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. The presence of the ortho-bromo substituent may influence this value. |
| Reaction Enthalpy (ΔH_rxn) | -10 to -20 | The overall change in heat content, indicating an exothermic process. |
This table presents illustrative data based on computational studies of analogous sulfonamide formation reactions. The actual values for this compound may vary.
Palladium-Catalyzed N-Arylation Pathway (Buchwald-Hartwig Amination)
A more modern and versatile approach to the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the N-arylation of methanesulfonamide with a 2-bromophenyl halide, such as 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene. Computational studies have been instrumental in elucidating the catalytic cycle of this reaction.
The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 2-bromophenyl halide), breaking the carbon-halogen bond and forming a palladium(II) intermediate. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial and can significantly impact the efficiency of this step.
Amide Binding and Deprotonation: The sulfonamide nitrogen coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium(II) amido complex.
Reductive Elimination: This is often the rate-determining step, where the C-N bond is formed, yielding the N-arylated sulfonamide product and regenerating the palladium(0) catalyst.
Computational studies on the Pd-catalyzed N-arylation of amides and related nucleophiles have provided detailed insights into the geometries and energies of the transition states for each step. nih.gov For instance, DFT calculations have shown that the steric and electronic properties of the phosphine ligand play a critical role in facilitating the reductive elimination step.
Below is a table summarizing key computational findings for a model Buchwald-Hartwig amination reaction of a generic aryl bromide with a sulfonamide, which serves as a proxy for the formation of this compound.
| Catalytic Step | Transition State Feature | Calculated Parameter | Significance |
| Oxidative Addition | Pd-C and Pd-Br bond formation | Activation Barrier: ~10-15 kcal/mol | Generally a facile step in the catalytic cycle. |
| Reductive Elimination | C-N bond forming, Pd-C and Pd-N bond breaking | Activation Barrier: ~20-30 kcal/mol | Often the rate-limiting step, highly dependent on ligand structure. |
This table is a representation of typical data from DFT studies on Buchwald-Hartwig amination reactions of sulfonamides and should be considered illustrative for the synthesis of this compound.
Recent advances have also explored nickel-catalyzed sulfonamidation of aryl halides, with mechanistic studies suggesting a potential energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu These alternative pathways highlight the ongoing efforts to develop more efficient and sustainable methods for the synthesis of N-arylsulfonamides, with computational chemistry playing a key role in understanding and optimizing these novel transformations.
Spectroscopic Analysis and Structural Elucidation of N 2 Bromophenyl Methanesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-(2-bromophenyl)methanesulfonamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to determine the structure of organic compounds. uoi.grudel.edu The chemical shifts in these spectra provide direct information about the carbon skeleton and the attached protons. bhu.ac.in
In the ¹H NMR spectrum of N-(substituted phenyl)-methanesulfonamides, the chemical shifts of the ring protons are influenced by the substituents on the phenyl ring. researchgate.net For instance, in a related compound, N-(4-bromophenyl)-4-methylbenzenesulfonamide, the proton signals appear in the aromatic region, with specific coupling patterns that help in their assignment. rsc.org Similarly, the methyl protons of the methanesulfonamide (B31651) group typically appear as a singlet in the upfield region of the spectrum. rsc.org
The ¹³C NMR spectrum offers a wider range of chemical shifts compared to ¹H NMR, making it possible to distinguish between different carbon environments within the molecule. uoi.gr The chemical shifts in ¹³C NMR are sensitive to factors like hybridization and the electronegativity of attached atoms. uoi.grudel.edu For N-(substituted phenyl)-methanesulfonamides, the signals for the aromatic carbons and the methyl carbon of the sulfonamide group can be clearly assigned. researchgate.net
Below are tables detailing the ¹H and ¹³C NMR spectral data for N-(4-bromophenyl)-4-methylbenzenesulfonamide, a structurally similar compound, which provides a reference for the expected spectral features of this compound.
Table 1: ¹H NMR Data for N-(4-bromophenyl)-4-methylbenzenesulfonamide rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Protons |
|---|---|---|
| 7.73 | s | 1H |
| 7.70 | d, J = 7.6 Hz | 2H |
| 7.29 | d, J = 8.0 Hz | 2H |
| 7.21 | d, J = 8.0 Hz | 2H |
| 6.99 | d, J = 8.0 Hz | 2H |
| 2.35 | s | 3H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data for N-(4-bromophenyl)-4-methylbenzenesulfonamide rsc.org
| Chemical Shift (δ) ppm | Carbon |
|---|---|
| 144.2 | C |
| 135.9 | C |
| 135.7 | C |
| 132.3 | C |
| 129.8 | C |
| 127.3 | C |
| 122.9 | C |
| 118.3 | C |
| 21.6 | CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Advanced NMR Techniques for Stereochemistry and Dynamics
While standard ¹H and ¹³C NMR are powerful for basic structure determination, advanced NMR techniques can provide deeper insights into the stereochemistry and dynamic processes within molecules. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is crucial for establishing stereochemistry. Furthermore, variable temperature NMR studies can reveal information about conformational changes and rotational barriers within the molecule. bhu.ac.in For methanesulfonamide derivatives, these advanced methods can help to understand the rotational isomerism and conformational preferences. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govmdpi.com
In the IR spectra of N-(substituted phenyl)-methanesulfonamides, characteristic absorption bands are observed for the N-H and SO₂ groups. The N-H stretching vibration typically appears in the range of 3232–3298 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the SO₂ group are observed as strong absorptions in the ranges of 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is found in the range of 833–926 cm⁻¹. researchgate.net These characteristic peaks are instrumental in confirming the presence of the methanesulfonamide functionality. libretexts.orgpressbooks.pub
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net For instance, in a related nitro-substituted phenoxyphenyl methanesulfonamide, both FT-IR and FT-Raman spectroscopy were used for a complete vibrational analysis. nih.gov
Table 3: Characteristic IR Absorption Frequencies for N-(substituted phenyl)-methanesulfonamides researchgate.net
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3232 - 3298 |
| SO₂ | Asymmetric Stretching | 1317 - 1331 |
| SO₂ | Symmetric Stretching | 1139 - 1157 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. libretexts.org In the mass spectrum of this compound, the molecular ion peak would confirm the molecular weight of the compound.
The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) mass spectrometry often involves the loss of SO₂ (64 Da). nih.gov This fragmentation pathway is influenced by substituents on the aromatic ring. nih.gov For instance, electron-withdrawing groups at the ortho position, such as the bromine atom in this compound, can promote the extrusion of SO₂. nih.gov The fragmentation patterns of sulfonamides can be complex, sometimes involving rearrangements. nih.govresearchgate.net A common fragmentation pathway for sulfonamides involves the cleavage of the sulfonamide bond. researchgate.net The study of these fragmentation patterns provides valuable structural information. mdpi.com
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Determination of Crystal System, Space Group, and Unit Cell Parameters
The analysis of the diffraction pattern produced when X-rays pass through a single crystal of a compound allows for the determination of its crystal system, space group, and unit cell parameters. researchgate.net For example, a study on 2-cyanoguanidinophenytoin, another heterocyclic compound, revealed that it crystallized in a monoclinic system with a P2₁/c space group and four molecules in the unit cell. nih.gov Such data is fundamental for a complete structural description of this compound in the solid state. This information reveals how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-bromophenyl)-4-methylbenzenesulfonamide |
| N-(substituted phenyl)-methanesulfonamides |
| 2-cyanoguanidinophenytoin |
Analysis of Intermolecular Interactions
Hydrogen Bonding: A predominant feature in the crystal structures of sulfonamide derivatives is the formation of intermolecular hydrogen bonds involving the sulfonamide N-H group and the sulfonyl oxygen atoms. In many related structures, these interactions lead to the formation of dimeric or catemeric motifs. mdpi.com For instance, in N-(2-bromophenyl)acetamide, a related compound, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net The presence of different substituents on the phenyl ring can influence these hydrogen-bonding patterns. For example, the introduction of an ethyl group might disrupt these interactions, thereby altering the crystal packing compared to its halogenated analogs.
Halogen Bonding: The bromine atom in this compound and its derivatives can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. nih.gov Halogen bonds are comparable in strength to hydrogen bonds and can significantly influence crystal architecture. nih.gov In related halo-substituted aromatic compounds, halogen bonds, such as S···Br and S···Cl, have been observed to be effective in directing the crystal packing, sometimes being more dominant than other interactions. mdpi.com For example, in 3-(2-bromophenyl)quinazoline-4-thione derivatives, a short intermolecular S···Br distance of 3.4143(6) Å, which is 6.5% shorter than the sum of the van der Waals radii, and a nearly linear C-Br···S angle of 172.04(6)° confirm the presence of a strong halogen bond. mdpi.com The methanesulfonyl group, being electron-withdrawing, can further polarize the C-I bond in analogous iodophenyl compounds, enhancing their halogen bonding capability for anion recognition. nih.gov
π–π Stacking: While hydrogen and halogen bonds are often the primary drivers of the supramolecular assembly in these compounds, π–π stacking interactions between the aromatic rings can also play a role, albeit often a secondary one. In some crystal structures of related benzene (B151609) sulfonamide derivatives, the sulfonamide moiety deviates from co-planarity with the conjugated framework, which facilitates the formation of N-H···O hydrogen-bonded motifs rather than extensive π–π stacking. mdpi.com For example, in the crystal structure of N-(2-bromophenyl)acetamide, no π–π stacking is observed. researchgate.net The presence and significance of π–π interactions are highly dependent on the specific substituents and the resulting steric and electronic properties of the molecule.
The interplay of these intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal lattice.
Crystal Packing and Supramolecular Architectures
The crystal packing of this compound and its derivatives is a direct consequence of the intermolecular interactions discussed previously. The combination of hydrogen bonding, halogen bonding, and other weaker forces leads to the formation of diverse and intricate supramolecular architectures.
In many sulfonamides, the robust N-H···O hydrogen bonds are the primary synthons that guide the assembly of molecules into higher-order structures. These interactions typically result in the formation of one-dimensional chains or two-dimensional sheets. For example, in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the molecules are linked into chains via N-H···O hydrogen bonds. researchgate.net
The directionality of halogen bonds also plays a critical role in defining the crystal packing. In some derivatives, halogen bonds can lead to the formation of zig-zag chains or more complex three-dimensional networks. mdpi.com The competition and cooperation between hydrogen and halogen bonds can result in complex and sometimes unpredictable packing arrangements. The relative strength and directionality of these interactions are influenced by the electronic nature of the substituents on the aromatic ring.
The table below summarizes key crystallographic data for related compounds, illustrating the variety in crystal systems and space groups that arise from different substitution patterns and resulting intermolecular forces.
| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | C₁₄H₁₁BrN₂OS | Monoclinic | P2₁/n | researchgate.net |
| N-((5-chloropyridin-2yl)carbamothioyl)benzamide | C₁₃H₁₀ClN₃OS | Monoclinic | P2₁/c | researchgate.net |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] thiazin-2-yl)-1-(2-bromophenyl) acetamide | C₂₉H₂₁BrN₂O₅S | Not Specified | Not Specified | nih.gov |
| N-(2-Bromophenyl)acetamide | C₈H₈BrNO | Orthorhombic | Pbca | researchgate.net |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Photophysical Behavior
UV-Vis and fluorescence spectroscopy are powerful tools to investigate the electronic properties and photophysical behavior of this compound and its derivatives. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and the subsequent emission of light as fluorescence provides information about the de-excitation pathways.
The UV-Vis absorption spectra of these compounds are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the sulfonamide group. vscht.cz The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the phenyl ring. Auxochromes, such as hydroxyl or amino groups, when conjugated with the π-electron system, can cause a bathochromic (red) shift of the λmax. vscht.cz
For example, a study on α-(N-biphenyl)-substituted 2,2′-bipyridines, which are also complex aromatic amines, showed that these compounds exhibit intense blue-to-green fluorescence with emission maxima ranging from 443 to 505 nm and fluorescence quantum yields up to 49.1% in THF solutions. mdpi.com The introduction of different substituents can tune these photophysical properties. For instance, the presence of an additional 1,3-phenylene fragment can result in a blueshift of the emission maximum. mdpi.com
The photophysical behavior of these molecules, including their fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima), is influenced by factors such as the nature of the solvent and the presence of specific functional groups that can participate in intramolecular charge transfer (ICT). "Push-pull" fluorophores, which contain both electron-donating and electron-accepting groups, often exhibit significant fluorosolvatochromism, where the emission wavelength changes with solvent polarity. nih.gov
The table below provides a conceptual overview of the expected UV-Vis and fluorescence characteristics of this compound and its derivatives based on general principles and data from related compounds.
| Compound Type | Expected λmax (nm) Range | Expected Emission (nm) Range | Key Features |
| Simple N-aryl methanesulfonamides | 250-300 | 350-450 | Absorption dominated by the phenyl ring; fluorescence may be weak. |
| Derivatives with extended conjugation | >300 | 400-550 | Bathochromic shift in absorption and emission due to larger π-system. |
| "Push-pull" derivatives | Variable | Variable, solvent-dependent | Potential for strong fluorescence and significant solvatochromism. |
Further experimental studies on this compound and its specific derivatives are necessary to fully elucidate their electronic and photophysical properties.
Biological Activities and Mechanistic Studies of N 2 Bromophenyl Methanesulfonamide Analogs
Antimicrobial and Antifungal Activity Assessment
Analogs of N-(2-bromophenyl)methanesulfonamide have been evaluated for their efficacy against a range of microbial and fungal pathogens. The core sulfonamide structure is a well-established pharmacophore in antimicrobial agents, and modifications, including halogenation, can significantly modulate this activity.
Studies on various N-arylbenzenesulfonamides have demonstrated broad-spectrum antifungal properties against plant pathogenic fungi such as Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea. nih.gov Certain derivatives showed significant inhibition with ED50 values in the range of 3-15 µg/ml. nih.gov For instance, specific analogs demonstrated over 85% disease control against wheat leaf rust at a concentration of 50 µg/ml. nih.gov
In the context of human pathogens, novel sulfonamide derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov Research on substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives revealed that compounds featuring electron-withdrawing groups, such as halogens, exhibited prominent inhibitory activity. nih.gov Similarly, a series of N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene (B151609)/p-toluene sulfonamides showed good antibacterial and antifungal activity when compared to standard drugs. nih.gov
Investigations into arylsulfonamide compounds against Candida species have also been conducted. One study reported the fungistatic activity of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide against several Candida strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Further modifications of this "hit compound" led to derivatives with fungicidal effects against Candida glabrata. nih.gov The antimicrobial potential of halogenated compounds is further supported by findings that chlorinated indole-diterpenoids displayed activity against human pathogens like E. coli and S. aureus with MIC values between 16–64 µg/ml. frontiersin.org
| Compound Type | Organism(s) | Activity/Potency |
| N-arylbenzenesulfonamides | Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, Botrytis cinerea | ED50 values of 3-15 µg/ml nih.gov |
| Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Gram-positive and Gram-negative bacteria, Fungal strains | Significant inhibition by compounds with electron-withdrawing groups nih.gov |
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida species | Fungistatic at 0.125 - 1 mg/mL nih.gov |
| Chlorinated indole-diterpenoid | E. coli, S. aureus | MIC values of 16–64 µg/ml frontiersin.org |
Anticancer Potential and Modulation of Cellular Pathways (e.g., Apoptosis Induction)
The sulfonamide scaffold is a key feature in several anticancer drugs, and its derivatives are actively investigated for their potential to inhibit tumor growth and induce programmed cell death (apoptosis). The anticancer effects of these compounds are often mediated through the modulation of critical cellular pathways.
One of the primary mechanisms of action is the induction of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). researchgate.net Many anticancer agents function by altering the ratio of these proteins to favor cell death. mdpi.com For example, some flavonoid derivatives have been shown to upregulate Bax and downregulate Bcl-2 expression, leading to apoptosis. mdpi.com Synthetic ceramide analogs have also been shown to induce apoptosis, an effect that is blocked in cells overexpressing Bcl-2, confirming the pathway's importance. nih.gov
Quinazolinedione derivatives, another class of compounds, have been shown to induce apoptosis in MCF-7 breast cancer cells by upregulating caspase-9 and the tumor suppressor protein p53, while downregulating anti-apoptotic Bcl-2. mdpi.com Similarly, azaflavanone derivatives can induce apoptosis in prostate cancer cells by increasing oxidative damage, leading to a higher expression of apoptotic markers. nih.gov
Studies on specific sulfonamide analogs have shown promising results. A series of N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene/p-toluene sulfonamides were tested against PC-3, MCF-7, and A549 cancer cell lines, with one analog showing notable activity against PC-3 and A549 cells by causing cell cycle arrest in the G0/G1 phase. nih.gov
| Compound/Analog Class | Cancer Cell Line(s) | Mechanism of Action | Observed Effect |
| Quinazolinedione derivatives | MCF-7 (Breast) | Upregulation of caspase-9 and p53; Downregulation of Bcl-2 mdpi.com | Induction of apoptosis mdpi.com |
| Azaflavanone derivative | DU145 (Prostate) | Increased oxidative damage, high expression of apoptotic markers nih.gov | IC50 of 0.4 µM, tumor reduction in xenograft model nih.gov |
| N-phenylbenzamide derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Not specified | IC50 values between 7.5 and 11.1 μM for active derivatives nih.gov |
| N-[1-benzyl-2-oxo-2-substituted(ethyl)] p-toluene sulfonamide (K4) | PC-3 (Prostate), A549 (Lung) | Inhibition of G0/G1 phase nih.gov | Better anticancer activity than other analogs in the series nih.gov |
Anti-inflammatory Effects and Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes)
The anti-inflammatory properties of sulfonamides are well-documented, most notably through their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation. bjournal.orgresearchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is primarily the inducible isoform associated with inflammation, whereas COX-1 is constitutive and involved in physiological functions. bjournal.org
A novel class of 4-(aryloyl)phenyl methyl sulfones, which are structurally related to the core N-phenylmethanesulfonamide scaffold, were designed as COX inhibitors. nih.gov One N-arylindole derivative from this series was identified as a potent and highly selective COX-2 inhibitor with a COX-1/COX-2 IC50 ratio of 262. nih.gov This compound also demonstrated significant in vivo anti-inflammatory activity in rats. nih.gov
Further studies on cyclic imides bearing a 3-benzenesulfonamide moiety revealed derivatives with high selectivity against COX-2, with selectivity indices (SI) ranging from >55.6 to >333.3, compared to celecoxib's SI of >387.6. nih.gov These compounds showed potent anti-inflammatory effects, with edema inhibition between 71.2% and 82.9%. nih.gov The data underscores the potential of the benzenesulfonamide (B165840) scaffold in developing selective COX-2 inhibitors for treating inflammation.
| Compound Class | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) (COX-1/COX-2) |
| N-arylindole derivative (Compound 33) nih.gov | 15.2 µM | 0.058 µM | 262 |
| Cyclic imide-benzenesulfonamide (Compound 4) nih.gov | >100 µM | 0.30 µM | >333.3 |
| Cyclic imide-benzenesulfonamide (Compound 9) nih.gov | >100 µM | 0.41 µM | >243.9 |
| Cyclic imide-acetophenone oxime (Compound 12) nih.gov | 25.0 µM | 0.15 µM | 166.7 |
| Celecoxib (Reference) nih.gov | >100 µM | 0.258 µM | >387.6 |
Investigations into Molecular Targets and Receptor Binding
The diverse biological activities of this compound analogs stem from their interaction with various molecular targets. Molecular docking studies and enzyme assays have been instrumental in elucidating these interactions at the atomic level.
Key molecular targets identified for sulfonamide derivatives include:
Cyclooxygenase (COX) enzymes: As discussed, the sulfonamide moiety is a classic pharmacophore for COX-2 inhibitors. Molecular modeling has shown that the methylsulfone group of some analogs can insert deep into the binding pocket of human COX-2. nih.gov
Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of carbonic anhydrases. unar.ac.id Docking studies of N-substituted sulfonamides against a CA target (1AZM) showed favorable binding affinities, with calculated energies ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.govresearchgate.netnih.gov Inhibition of CAs is believed to contribute to the antifungal and anticancer activities of these compounds. nih.govunar.ac.id
Bcl-2 Family Proteins: In the context of cancer, these proteins are crucial targets. The ability of a compound to interfere with the binding of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins is a key mechanism for inducing cell death. nih.govnih.gov
p53-DNA Complex: Some sulfonamide analogs have been found through docking studies to bind at the junction of the p53 tumor suppressor protein and DNA, forming hydrogen bonds with amino acid residues of the p53 protein. nih.gov
Bacterial DNA Gyrase: For antimicrobial activity, DNA gyrase is a potential target. The most active antibacterial compound in a series of thiazolidin-4-one sulfonyl derivatives was shown to potently inhibit S. aureus DNA Gyrase. nih.gov
Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophore Features
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds and understanding the chemical features necessary for biological activity. For halogenated sulfonamides, several key structural elements dictate their potency and selectivity.
The Halogen Substituent: The nature and position of the halogen on the phenyl ring are critical. Halogens modify the compound's lipophilicity, electronic properties, and ability to form specific interactions like halogen bonds. frontiersin.org The presence of halogen atoms is often linked to enhanced biological activity. frontiersin.org For instance, in a series of antimicrobial thiazolidin-4-one derivatives, compounds with electron-withdrawing groups like fluorine and chlorine showed significant potency. nih.gov The general observation is that halogenation can improve a compound's bioavailability and stability. frontiersin.org
The Sulfonamide Linker: The -SO2NH- group is a cornerstone of the pharmacophore for many biological targets. It acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of enzymes like carbonic anhydrase and cyclooxygenase. nih.gov
The Phenyl Ring and its Substitutions: Modifications to the N-phenyl ring significantly impact activity. In a study of HIV-1 capsid binders, the phenylalanine core was found to be crucial for maintaining antiviral activity through hydrophobic interactions. mdpi.com The introduction of different aryl groups can modulate activity; for example, in a series of N-arylbenzenesulfonamides, specific substitutions led to broad-spectrum antifungal activity. nih.gov
Comparative Biological Studies with Related Halogenated Sulfonamides (e.g., N-(2-iodophenyl)methanesulfonamide, N-(2-chlorophenyl)methanesulfonamide)
Comparing the biological activities of this compound with its chloro and iodo analogs provides insight into the role of the specific halogen atom. While direct comparative studies are limited, inferences can be drawn from individual research on these compounds.
N-(2-iodophenyl)methanesulfonamide: This analog has been investigated for potential antimicrobial and anticancer properties. The presence of the iodine atom is particularly noteworthy as it can form strong halogen bonds, which may significantly enhance its interaction with molecular targets compared to its bromine or chlorine counterparts. nih.gov
N-(2-chlorophenyl)methanesulfonamide and its derivatives: Chlorine-substituted sulfonamides have also demonstrated significant biological activity. Studies on related chlorinated sulfonamide structures have shown antibacterial and protistocidal effects. nih.gov For example, the introduction of a chlorine atom into the ligand of a zinc complex increased its biological activity. nih.gov
The general trend observed in halogenated compounds is that the type of halogen influences the potency and nature of the biological activity. Iodine, being the largest and most polarizable of the common halogens, often confers unique binding properties. Bromine provides an intermediate effect, while chlorine, being more electronegative, also strongly influences the electronic character of the molecule. This highlights the importance of the C-X (where X = Cl, Br, I) bond in fine-tuning the pharmacological profile of N-phenylmethanesulfonamide analogs.
Future Research Directions and Emerging Paradigms for N 2 Bromophenyl Methanesulfonamide
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) has become a transformative force in pharmaceutical research, capable of accelerating timelines and improving the success rate of drug discovery. researchgate.netresearchgate.net For N-(2-bromophenyl)methanesulfonamide, these computational tools offer a powerful approach to navigate the vast chemical space of its potential derivatives and predict their biological activities.
Future research can leverage AI and ML in several capacities:
Virtual Screening and Lead Optimization: ML models can be trained on large datasets of known sulfonamides and their biological targets to perform high-throughput virtual screening of novel derivatives of this compound. researchgate.net This allows for the rapid identification of candidates with high predicted affinity and selectivity for specific enzymes or receptors.
ADMET Prediction: A significant hurdle in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. AI-driven models can analyze the structure of this compound derivatives to forecast their pharmacokinetic and toxicity profiles, enabling researchers to prioritize candidates with favorable drug-like properties. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. researchgate.net By providing the model with desired activity and property constraints, it can generate novel structures that chemists can then synthesize and test, vastly expanding the scope of exploration.
Reaction Prediction: AI can assist in planning the synthesis of complex derivatives by predicting reaction outcomes and suggesting optimal synthetic routes, enhancing efficiency in the lab. rsc.org A study in 2025 highlighted the use of data-driven ML to predict the adsorption of sulfonamide antibiotics by materials, a concept that could be adapted to predict molecular interactions. nih.gov
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Objective | Potential Impact | Relevant Findings |
|---|---|---|---|
| Generative Chemistry | Design novel derivatives with desired properties. | Rapidly identify and create new lead compounds based on the core scaffold. | AI can be applied to the de novo generation of drug molecules and computational planning of synthesis. researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage failures by prioritizing candidates with better safety and bioavailability. | AI/ML modeling has significantly altered traditional drug development by predicting ADMET properties. researchgate.net |
| Virtual High-Throughput Screening | Identify potential biological targets and active compounds computationally. | Lower the time and financial cost of the initial drug screening process. researchgate.net | Machine learning methods are routinely combined with computational analysis of databases for lead and target discovery. researchgate.net |
| Predictive Modeling | Predict the adsorption behavior and interactions of the compound. | Provide insights into environmental fate or interactions with biological matrices. | ML models based on Wasserstein generative adversarial networks (WGAN) have been used to predict the adsorption of sulfonamides. nih.gov |
Exploration of Bio-conjugation and Prodrug Strategies
To enhance the therapeutic index of potential drugs derived from this compound, future research will likely focus on advanced delivery strategies. Bio-conjugation and prodrug design are powerful tools to improve solubility, stability, and target-specificity. nih.govfrontiersin.org
Prodrug Development: A prodrug is an inactive precursor that is metabolized into an active drug within the body. frontiersin.org For a molecule like this compound, this approach could be used to mask the sulfonamide group to overcome poor water solubility or to achieve controlled release. nih.gov Recent studies have detailed sophisticated, two-stage release prodrugs for the sulfonamide-containing TLR4 antagonist TAK-242. This design involves a trigger that undergoes elimination, followed by a self-immolative linker that releases the active drug. nih.govacs.org This modular strategy could be adapted to this compound to create derivatives that release their active form only upon reaching a specific physiological environment, such as a tumor. rsc.org
Bio-conjugation Strategies: Bio-conjugation involves linking the molecule to a larger biomolecule, such as an antibody, peptide, or polymer. nih.govinsights.bio This can guide the compound to a specific site of action, such as cancer cells, reducing systemic exposure and side effects. For example, a derivative of this compound could be attached to a monoclonal antibody to create an antibody-drug conjugate (ADC). nih.gov Future work could explore various linker technologies, including cleavable linkers (e.g., hydrazones, disulfides) that release the drug in the reductive or acidic environment of tumor cells. nih.gov
Table 2: Potential Prodrug and Bio-conjugation Approaches
| Strategy | Linker/Trigger Type | Release Mechanism | Potential Advantage for this compound |
|---|---|---|---|
| Prodrug | β-Glucuronidase-cleavable linker | Enzymatic cleavage by β-glucuronidase, which is overexpressed in many tumors. frontiersin.org | Targeted drug release in the tumor microenvironment. |
| Prodrug | Glutathione (GSH)-responsive linker | Cleavage by high intracellular concentrations of GSH in cancer cells. frontiersin.orgrsc.org | Selective activation within tumor cells, minimizing off-target effects. |
| Prodrug | Two-stage self-immolative system | Sequential reactions (e.g., β-elimination followed by 1,6-elimination) for tunable release. nih.govacs.org | Precise control over the rate of drug release. |
| Bio-conjugation | Maleimide-based linker | Covalent bond formation with thiol groups on proteins (e.g., cysteine residues). nih.gov | Stable attachment to antibodies or other protein carriers for targeted delivery. |
| Bio-conjugation | "Click" Chemistry (e.g., azide-alkyne) | Bioorthogonal reaction for highly specific and efficient conjugation. nih.gov | Versatile and reliable method for attaching the compound to various biomolecules. |
Advanced Applications in Chemical Biology and Material Sciences
The unique electronic and structural features of this compound, including its sulfonamide group and bromo-substituted aromatic ring, make it a candidate for applications beyond traditional pharmacology.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study complex biological systems. By incorporating reporter tags (e.g., fluorophores or biotin), these molecules could be used to identify and validate new drug targets through techniques like affinity-based protein profiling. The sulfonamide moiety is known to interact with specific enzymes, and a library of derivatives could be used to map these interactions within the proteome. ajchem-b.com A sulfonamide-appended theranostic agent has been developed that can be activated in real-time for both monitoring and drug release, representing a promising "integrative" platform for cancer therapy. rsc.org
Material Sciences: Sulfonated compounds are gaining interest in material science for their unique physicochemical properties. mdpi.com While distinct from sulfonamides, the presence of the sulfonyl group suggests potential. Research could explore the polymerization of this compound derivatives to create functional polymers with applications in electronics, separation membranes, or as specialized coatings. The introduction of the highly charged sulfonate group is known to enhance water solubility and can induce conformational changes in molecules. mdpi.com Similarly, polymers incorporating the sulfonamide motif could exhibit unique properties in proton conduction or as biomaterials designed for specific cellular interactions.
Development of Nanoparticle-Based Delivery Systems
Nanotechnology offers a revolutionary platform for drug delivery, capable of improving the therapeutic profile of many compounds. mdpi.com Encapsulating derivatives of this compound within nanoparticles could address challenges such as poor solubility and lack of specificity, while enabling controlled, sustained release. nih.govnih.gov
Future research could investigate several types of nanoparticle systems:
Lipid-Based Nanoparticles (LNPs): These systems, composed of lipid bilayers, are highly biocompatible and can encapsulate both hydrophobic and hydrophilic drugs. youtube.com LNPs could carry a payload of an this compound derivative, protecting it from degradation in the bloodstream and facilitating its uptake by target cells. youtube.com
Polymeric Nanoparticles: Made from biocompatible polymers, these nanoparticles can be engineered for sustained drug release over extended periods. youtube.com The release rate can be tuned by adjusting the polymer's composition and molecular weight. youtube.com
Inorganic Nanoparticles: Materials like gold or silica (B1680970) nanoparticles offer robust and stable platforms. nih.gov Their surfaces can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the this compound payload specifically to diseased tissues. mdpi.com
A study on sulfonamide nanoparticles demonstrated that this formulation enhanced antibacterial activity compared to the bulk form of the drug, highlighting the potential of nanocarriers to improve efficacy. nih.gov
Table 3: Nanoparticle Delivery Systems for this compound Derivatives
| Nanoparticle Type | Core Material(s) | Key Advantages | Potential Application |
|---|---|---|---|
| Liposomes | Phospholipid bilayers | High biocompatibility, can carry both hydrophilic and lipophilic drugs, protects drug from degradation. youtube.com | Systemic delivery of an anticancer derivative, reducing toxicity. |
| Polymer Micelles | Amphiphilic block copolymers | Self-assemble in aqueous solution, high drug loading capacity, good stability. mdpi.com | Solubilization and delivery of poorly water-soluble derivatives. |
| Dendrimers | Branched polymers | Well-defined structure, multivalency for attaching drugs and targeting ligands. mdpi.com | Combination therapy, delivering both a drug and an imaging agent. |
| Inorganic Nanoparticles | Gold, Silica, Iron Oxide | Tunable size and shape, unique optical/magnetic properties, easy surface functionalization. nih.gov | Targeted delivery combined with imaging (theranostics). |
Collaborative and Interdisciplinary Research Initiatives
The complexity of the aforementioned research directions necessitates a shift away from siloed research toward highly collaborative and interdisciplinary initiatives. Advancing the science of this compound will require the combined expertise of multiple fields:
Computational and Medicinal Chemists: To design, predict, and synthesize novel derivatives using AI and traditional methods. researchgate.netrsc.org
Biologists and Pharmacologists: To test the activity and mechanism of action of new compounds in cellular and in vivo models. nih.gov
Material Scientists and Bioengineers: To develop novel biomaterials, nanoparticles, and drug delivery systems. mdpi.comnih.gov
Data Scientists: To manage and analyze the large datasets generated from high-throughput screening and computational modeling. nih.gov
Such collaborative frameworks foster innovation by allowing for the seamless integration of design, synthesis, testing, and delivery. By bringing together diverse perspectives and technical skills, research teams can more effectively tackle the multifaceted challenges of modern drug discovery and material science, ensuring that promising compounds like this compound are explored to their fullest potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-bromophenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-bromoaniline using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature. Optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to methanesulfonyl chloride) and reaction time (2–4 hours) to maximize yield . Purity is confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol.
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural validation employs spectroscopic techniques:
- 1H/13C NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while the sulfonamide group shows a singlet for the methyl group (δ 3.1 ppm) .
- IR Spectroscopy : S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ confirm sulfonamide functionality .
- Mass Spectrometry : Molecular ion peaks at m/z 264 (M+H⁺) align with the molecular weight (263.31 g/mol) .
Q. What role does the bromine substituent play in the compound’s reactivity?
- Methodological Answer : The bromine atom at the ortho position enhances electrophilic substitution reactions and facilitates cross-coupling (e.g., Suzuki-Miyaura) due to its ability to act as a leaving group. For example, palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, enabling derivatization for structure-activity studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding). For example, the sulfonamide group forms intermolecular N–H···O bonds, stabilizing the crystal lattice. Data collection at 200 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 provides precise structural parameters .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and UV-Vis absorption spectra. Gaussian 09 or ORCA software is used, with solvent effects modeled via the Polarizable Continuum Model (PCM). Results correlate with experimental data from UV-Vis spectroscopy (e.g., λmax at ~270 nm) .
Q. How can regioselectivity be controlled during functionalization of the bromophenyl ring?
- Methodological Answer : Regioselectivity in cross-coupling reactions is influenced by ligand choice and steric effects. For example, using Pd(PPh₃)₄ with bulky ligands directs substitution to the para position of bromine. Kinetic studies (monitored via GC-MS or HPLC) and Hammett plots (σ values for substituents) quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
